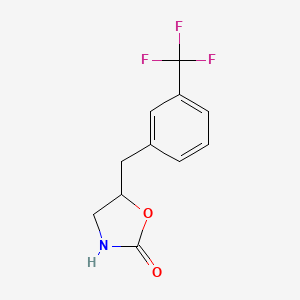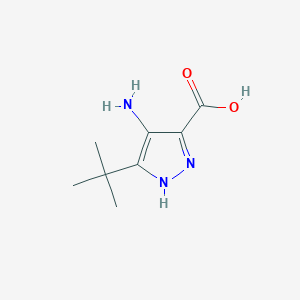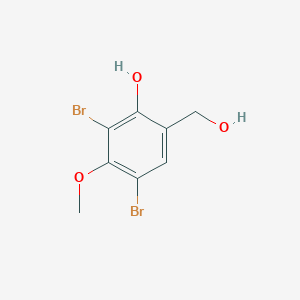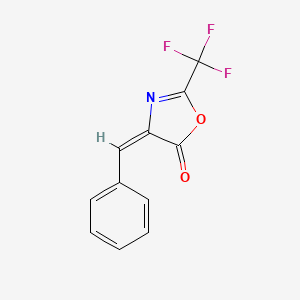
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolone family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the reaction of hippuric acid with various aldehydes in the presence of 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine at elevated temperatures (around 75°C) . This method provides a straightforward and efficient route to produce the desired oxazolone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxazolone synthesis can be applied. These methods often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazolone structures.
Scientific Research Applications
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase-2, leading to anti-inflammatory effects . Additionally, it may interact with other proteins and receptors, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-2-phenyl-5(4H)-oxazolone: Similar structure but with a phenyl group instead of a trifluoromethyl group.
4-(4-Chlorophenyl)-oxazolone: Contains a chlorophenyl group, leading to different chemical and biological properties.
Uniqueness
4-Benzylidene-2-(trifluoromethyl)oxazol-5(4H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound particularly interesting for applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C11H6F3NO2 |
|---|---|
Molecular Weight |
241.17 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)10-15-8(9(16)17-10)6-7-4-2-1-3-5-7/h1-6H/b8-6+ |
InChI Key |
QIGFZXUZUWBDOS-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


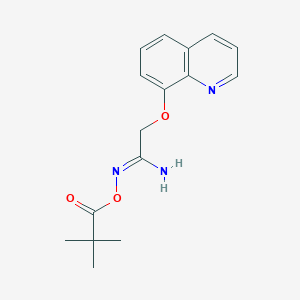

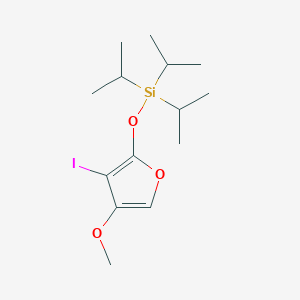
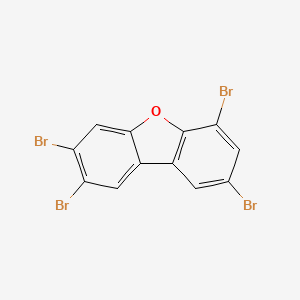
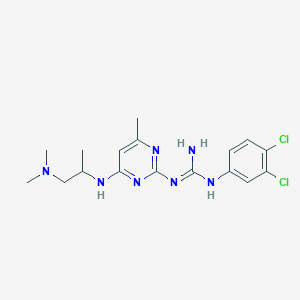
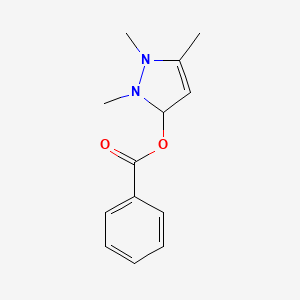
![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
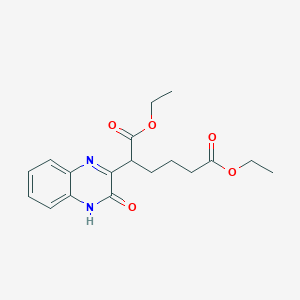
![2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B12900990.png)

